benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing benzothiazole and its derivatives due to their significant biological activities. For example, Landage et al. (2019) describe the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, highlighting the importance of these compounds in developing new antibacterial agents (Landage, Thube, & Karale, 2019). Another study by Janardhan et al. (2014) demonstrates the use of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinones, showing the versatility of benzothiazole derivatives in organic synthesis (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Biological Activity and Therapeutic Potential
The biological activity of benzothiazole derivatives has been a subject of interest in the search for new therapeutic agents. Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, demonstrating their potential in treating tuberculosis. This study underlines the importance of these compounds in developing new antimicrobial strategies (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016). Additionally, Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives and evaluated their antibacterial and antifungal activities, further emphasizing the role of these compounds in addressing various microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Based on its structural similarity to benzothiazole derivatives, it is plausible that it may interact with enzymes involved in inflammatory responses, such as cox-2 .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, potentially altering cellular processes
Biochemical Pathways
The compound may affect biochemical pathways related to inflammation, given the anti-inflammatory activity observed in similar benzothiazole derivatives . The downstream effects of these interactions could include a reduction in the production of pro-inflammatory mediators.
Pharmacokinetics
Similar benzothiazole derivatives have shown promising drug-like properties in admet studies . These properties include good absorption, distribution, metabolism, and excretion profiles, which can impact the bioavailability of the compound.
Result of Action
Based on the potential anti-inflammatory activity, it could lead to a decrease in inflammation at the cellular level .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-11-8-16-19-9-12-10-22(7-6-14(12)23(16)21-11)18(24)17-20-13-4-2-3-5-15(13)25-17/h2-5,8-9H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLIVUQLGMEHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=NC5=CC=CC=C5S4)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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